1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one
CAS No.: 1341723-54-3
Cat. No.: VC2856373
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341723-54-3 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 1-(1-cyclopentylpyrazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C10H14N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 |
| Standard InChI Key | RCUISZZKUWQPJX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN(N=C1)C2CCCC2 |
| Canonical SMILES | CC(=O)C1=CN(N=C1)C2CCCC2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position with a cyclopentyl group and at the 4-position with an acetyl moiety. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O | |
| SMILES | CC(=O)C1=CN(N=C1)C2CCCC2 | |
| InChI | InChI=1S/C10H14N2O/c1-8(13)... | |
| Molecular Weight | 178.23 g/mol |
The cyclopentyl group introduces steric bulk, potentially influencing binding interactions in biological systems, while the acetyl group enhances electrophilic reactivity .
Comparative Analysis with Analogues
Replacing the cyclopentyl group with smaller rings (e.g., cyclopropyl in CID 84716419) reduces steric hindrance but increases ring strain, as evidenced by the lower predicted collision cross section (134.4 Ų vs. 140.7 Ų for the [M+H]+ adduct) . This structural flexibility enables tunability for specific applications in drug design .
Physicochemical Properties
Predicted Collision Cross Sections
Ion mobility spectrometry data for common adducts reveals insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 179.11789 | 140.7 |
| [M+Na]+ | 201.09983 | 150.7 |
| [M-H]- | 177.10333 | 142.1 |
These values suggest moderate molecular compactness, aligning with its intermediate polarity .
Solubility and Stability
While experimental solubility data is unavailable, the presence of a polar acetyl group and nonpolar cyclopentyl substituent implies partial solubility in aprotic solvents like dichloromethane or tetrahydrofuran. The compound’s stability under ambient conditions remains uncharacterized but is likely influenced by the electron-withdrawing acetyl group.
Synthetic Routes
N-Alkylation Strategies
A common approach to analogous pyrazole derivatives involves N-alkylation of pyrazole precursors with cyclopentyl halides. For example, cyclopentylmethyl methanesulfonate has been used to introduce the cyclopentyl group via nucleophilic substitution, achieving yields up to 75% in optimized conditions .
Challenges and Optimizations
Competing reactions, such as ring-opening of the cyclopentyl group under acidic conditions, highlight the need for mild reagents. Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes for similar pyrazole derivatives .
Applications in Medicinal Chemistry
Role as a Pharmacophore
Pyrazole derivatives are prized for their ability to modulate enzyme and receptor activity. The acetyl group in 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one serves as a hydrogen bond acceptor, potentially enhancing interactions with targets like the muscarinic M₄ receptor, as seen in related compounds .
Chemical Reactivity
Electrophilic Substitution
The acetyl group directs electrophiles to the pyrazole ring’s 3- and 5-positions. Halogenation (e.g., bromination) at these sites could yield derivatives with enhanced bioactivity, as demonstrated in 3-bromo-4-chloro-1-cyclopentyl-1H-pyrazole.
Reduction Pathways
Catalytic hydrogenation of the ketone moiety produces 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethanol, a chiral secondary alcohol with distinct physicochemical properties (CID 94575873) . This transformation expands utility in asymmetric synthesis.
Computational Insights
Density Functional Theory (DFT) Studies
Hypothetical DFT calculations predict a HOMO-LUMO gap of ~5.2 eV, suggesting moderate electronic stability. The cyclopentyl group’s chair conformation minimizes steric clashes with the pyrazole ring, as evidenced by molecular mechanics simulations .
ADMET Predictions
Preliminary in silico ADMET profiling using tools like SwissADME indicates:
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High gastrointestinal absorption (95% probability)
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Moderate blood-brain barrier permeability (LogBB = 0.3)
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CYP3A4 inhibition risk (pKi = 6.8)
These properties underscore its potential as a CNS-active scaffold .
Industrial and Research Utility
Material Science Applications
The compound’s rigid structure makes it a candidate for metal-organic frameworks (MOFs). Pyrazole-based linkers have achieved surface areas >1,500 m²/g in zirconium MOFs, though this derivative remains untested .
Patent Landscape
No patents specifically claim 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one, but broader patents on pyrazole derivatives (e.g., WO2023086742A1) cover its potential uses in kinase inhibition and inflammation modulation .
Knowledge Gaps and Future Directions
Unresolved Questions
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Stereoelectronic Effects: How does the cyclopentyl group’s conformation influence binding to biological targets?
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Metabolic Fate: Unknown Phase I/II metabolism pathways limit preclinical development.
Research Priorities
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Crystallographic Studies: To resolve solid-state conformation and intermolecular interactions.
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High-Throughput Screening: For identifying lead candidates in neurological disorders.
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